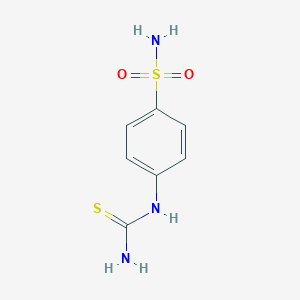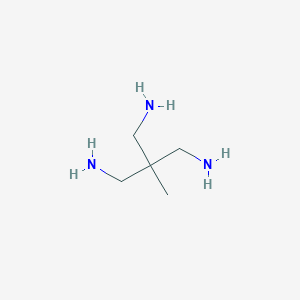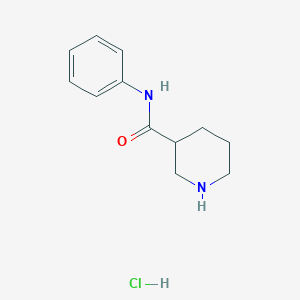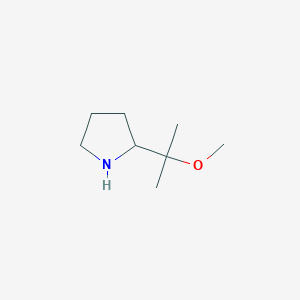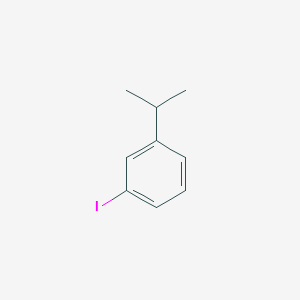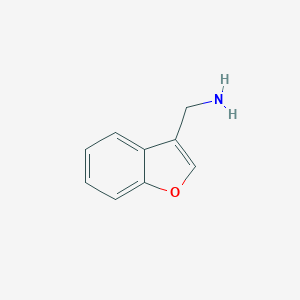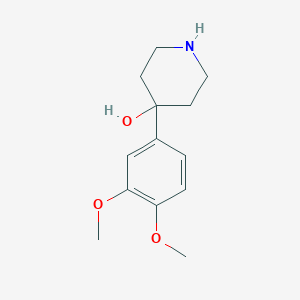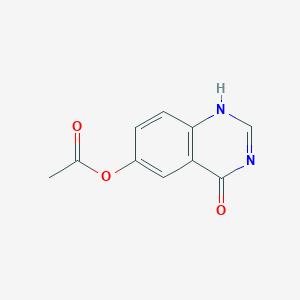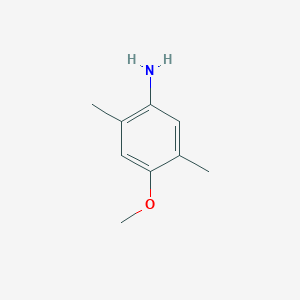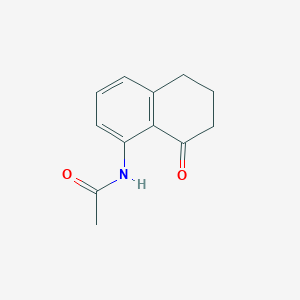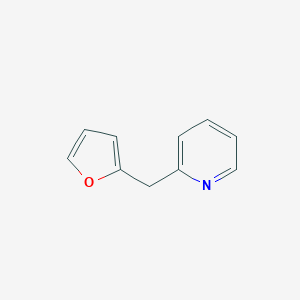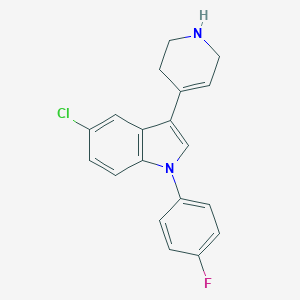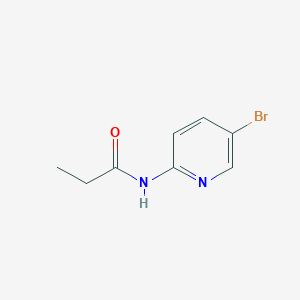![molecular formula C21H19NO5 B169084 Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester CAS No. 136902-63-1](/img/structure/B169084.png)
Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester, also known as cyanobenzyl butyl ether (CBBE), is a chemical compound with potential applications in scientific research. CBBE is a synthetic compound that is commonly used in the pharmaceutical industry as a building block for the synthesis of various drugs.
Mecanismo De Acción
The mechanism of action of CBBE is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It may also interact with cellular signaling pathways, leading to its anti-inflammatory and anticancer effects.
Efectos Bioquímicos Y Fisiológicos
CBBE has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in inflammation. It has also been shown to have analgesic effects, which may be due to its interaction with cellular signaling pathways involved in pain sensation. CBBE has been shown to have anticancer effects, which may be due to its ability to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CBBE in lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. CBBE is also relatively stable and can be stored for long periods of time. However, one limitation of using CBBE in lab experiments is its potential toxicity. Studies have shown that CBBE may have toxic effects on certain cells, and caution should be taken when handling the compound.
Direcciones Futuras
Future research on CBBE could focus on its potential use in the development of drugs for the treatment of various diseases. Studies could also investigate the mechanism of action of CBBE in more detail, as well as its potential toxicity and safety profile. In addition, research could explore the synthesis of analogs of CBBE with improved pharmacological properties.
Métodos De Síntesis
CBBE can be synthesized through a multi-step process that involves the reaction of 4-cyanophenol with butyl bromide to produce 4-butoxyphenyl cyanide. This intermediate is then reacted with 4-acetoxybenzoic acid in the presence of a catalyst to yield CBBE. The purity of the compound can be improved through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
CBBE has been used in scientific research for its potential pharmacological properties. Studies have shown that CBBE has anti-inflammatory, analgesic, and anticancer effects. It has also been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. CBBE has been studied for its potential use in the development of drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
136902-63-1 |
|---|---|
Nombre del producto |
Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester |
Fórmula molecular |
C21H19NO5 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
(4-cyanophenyl) 4-(4-prop-2-enoyloxybutoxy)benzoate |
InChI |
InChI=1S/C21H19NO5/c1-2-20(23)26-14-4-3-13-25-18-11-7-17(8-12-18)21(24)27-19-9-5-16(15-22)6-10-19/h2,5-12H,1,3-4,13-14H2 |
Clave InChI |
CHTNMZRJDIKRPJ-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
SMILES canónico |
C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Sinónimos |
Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



